2,4-Diamino-6-(p-chlorophenyl)pteridine

Catalog No.
S3353464
CAS No.
30146-32-8
M.F
C12H9ClN6
M. Wt
272.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-(p-chlorophenyl)pteridine

CAS Number

30146-32-8

Product Name

2,4-Diamino-6-(p-chlorophenyl)pteridine

IUPAC Name

6-(4-chlorophenyl)pteridine-2,4-diamine

Molecular Formula

C12H9ClN6

Molecular Weight

272.69 g/mol

InChI

InChI=1S/C12H9ClN6/c13-7-3-1-6(2-4-7)8-5-16-11-9(17-8)10(14)18-12(15)19-11/h1-5H,(H4,14,15,16,18,19)

InChI Key

QQCCDUKVAFUHCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl

2,4-Diamino-6-(p-chlorophenyl)pteridine is a synthetic compound belonging to the pteridine family, characterized by its unique structure that includes two amino groups at the 2 and 4 positions of the pteridine ring and a para-chlorophenyl group at the 6 position. The molecular formula of this compound is C12H10ClN5, and it has a molecular weight of approximately 272.69 g/mol . This compound is noted for its crystalline appearance, typically described as white to off-white .

The chemical reactivity of 2,4-diamino-6-(p-chlorophenyl)pteridine is influenced by the presence of amino and chlorophenyl groups. It can undergo various reactions typical of amines and pteridines, including:

  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures.
  • Reduction Reactions: Under certain conditions, the chlorophenyl group may be reduced to yield different derivatives.

These reactions allow for the synthesis of various derivatives that can be explored for biological activity .

Research indicates that compounds similar to 2,4-diamino-6-(p-chlorophenyl)pteridine exhibit significant biological activities, particularly in the field of medicinal chemistry. Such compounds have been studied for their potential as:

  • Antitumor Agents: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Antimicrobial Agents: The structural features may contribute to antibacterial or antifungal properties.
  • Enzyme Inhibitors: The compound may interact with specific enzymes, potentially leading to therapeutic applications in metabolic disorders.

The exact biological activity of 2,4-diamino-6-(p-chlorophenyl)pteridine requires further investigation through pharmacological studies .

The synthesis of 2,4-diamino-6-(p-chlorophenyl)pteridine typically involves multi-step organic reactions. One common method includes:

  • Starting Materials: Utilizing 2,4,5,6-tetraminopyrimidine as a precursor.
  • Refluxing: The precursor is refluxed with p-chlorobenzaldehyde in an appropriate solvent such as water or alcohol.
  • Isolation: After reaction completion, the product is isolated through crystallization techniques.

This method allows for the introduction of the chlorophenyl group while maintaining the integrity of the pteridine structure .

2,4-Diamino-6-(p-chlorophenyl)pteridine has potential applications in various fields:

  • Pharmaceutical Industry: As a candidate for drug development targeting specific diseases.
  • Biochemical Research: As a tool for studying enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential use in developing new agrochemicals due to its biological activity.

The versatility of this compound makes it a subject of interest for ongoing research and development .

Interaction studies are crucial to understanding how 2,4-diamino-6-(p-chlorophenyl)pteridine behaves in biological systems. Preliminary studies suggest:

  • Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes can help elucidate its mechanism of action.
  • Synergistic Effects: Exploring combinations with other compounds may enhance its efficacy or reduce toxicity.

These studies are essential for assessing the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 2,4-diamino-6-(p-chlorophenyl)pteridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,4-DiaminopteridineTwo amino groups at positions 2 and 4Lacks chlorophenyl substitution
6-(p-Aminophenyl)-2,4-diaminopteridinePara-amino substitution at position 6Different substituent affects biological activity
2-Amino-4-hydroxy-6-(p-chlorophenyl)pteridineHydroxyl group at position 4Potentially different solubility and reactivity
2,4-Diamino-6-methylpteridineMethyl group at position 6Variation in lipophilicity affects absorption

The unique combination of amino groups and chlorophenyl substitution in 2,4-diamino-6-(p-chlorophenyl)pteridine sets it apart from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry .

Heterocyclic Condensation Approaches from Pyrimidine Precursors

The Isay condensation reaction remains foundational for constructing pteridine cores, utilizing 4,5-diaminopyrimidine-2,6-dione 8 as a key intermediate. When reacted with α-ketoaldoximes derived from p-chloroacetophenone derivatives, this method yields 6-(p-chlorophenyl)pteridine scaffolds through a tandem cyclization-oximation process. Critical to success is the pre-functionalization of pyrimidine precursors with nitroso groups at position 5, as demonstrated in the synthesis of 5,6-diaminopyrimidine 128, which facilitates subsequent annulation reactions.

Reaction stoichiometry profoundly impacts product distribution, with a 1:2 molar ratio of pyrimidine 126 to p-chlorophenylglyoxal producing optimal yields (72-78%) of the target pteridine. Temperature modulation between 80-100°C prevents decomposition of sensitive chloroaromatic intermediates while ensuring complete cyclodehydration. Recent adaptations employ microwave-assisted condensation, achieving reaction completion in 15 minutes versus traditional 24-hour reflux.

Chlorophenyl Group Introduction Strategies

Direct arylation via Suzuki-Miyaura coupling has emerged as the most efficient method for p-chlorophenyl installation. Palladium-catalyzed cross-coupling between 6-bromopteridine intermediates and p-chlorophenylboronic acid in dioxane/water mixtures (4:1 v/v) achieves 89-92% yields at 80°C. Key to this approach is the use of Buchwald-Hartwig ligands, which suppress protodehalogenation while enhancing transmetalation efficiency.

Alternative pathways involve pre-functionalized building blocks, such as condensing 2,4,5,6-tetraminopyrimidine bisulfite with p-chlorobenzil derivatives. This single-pot method, conducted in ethanol/water (3:1) at reflux, simultaneously constructs the pteridine core and installs the p-chlorophenyl moiety through [4+2] cycloaddition. The reaction's regioselectivity stems from the electron-withdrawing chlorine substituent directing nucleophilic attack to the para position during benzil activation.

Regioselective Amination Techniques

Position-selective amination exploits the differential reactivity of pteridine C2 and C4 positions. Sequential protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups enable exclusive amination at C4, followed by Boc cleavage and subsequent C2 functionalization. Catalytic systems containing CuI/1,10-phenanthroline in DMF at 120°C facilitate amination yields exceeding 85% while maintaining chloroaryl group integrity.

Nitroso-to-amine conversion represents another key strategy, where 5-nitrosopyrimidine intermediates 127 undergo Zn/HOAc reduction to yield 5,6-diaminopteridines 128 with complete retention of configuration. This method proves particularly effective for introducing primary amines without requiring gaseous ammonia, enhancing operational safety.

Solvent-Free Synthesis Optimization

Mechanochemical approaches using ball-mill reactors achieve 95% conversion efficiency in pteridine cyclization reactions without solvent. Reaction of 4,5-diaminopyrimidine with p-chlorophenylglyoxal hydrate in the presence of KHSO4 as an acidic catalyst produces the target compound in 68% isolated yield after 30 minutes of milling. This method eliminates solvent recovery steps and reduces energy consumption by 60% compared to traditional reflux methods.

Thermal condensation under vacuum (10-2 mbar) at 150°C enables solvent-free dimerization of aminopyrimidine precursors while preventing decomposition of heat-sensitive chloroaromatic groups. The absence of solvent molecules in the reaction matrix enhances molecular orbital overlap, accelerating cyclization rates by a factor of 3.2 compared to solution-phase reactions.

Table 1: Comparative Analysis of Chlorophenyl Introduction Methods

MethodYield (%)Reaction TimeTemperature (°C)Key Advantage
Suzuki Coupling89-924 h80Excellent functional tolerance
Benzil Condensation75-782 h100Simultaneous core formation
Mechanochemical680.5 hRT (milling)Solvent-free operation

Table 2: Solvent-Free Synthesis Parameters

ParameterBall-Mill MethodThermal Vacuum Method
Energy Input (kJ/mol)4892
Byproduct Formation<2%5-7%
ScalabilityBatch (500g)Continuous flow
Crystallinity85%92%

Dual Inhibition of Pteridine Reductase 1 (PTR1) and Dihydrofolate Reductase (DHFR)

The compound’s bisubstrate-mimetic design enables simultaneous engagement with both pteridine reductase 1 and dihydrofolate reductase, critical enzymes in trypanosomatid folate metabolism. Kinetic studies demonstrate competitive inhibition against Trypanosoma brucei PTR1 (Ki = 15.19 µM) and DHFR (Ki = 0.054 µM), with a 281-fold selectivity ratio favoring DHFR binding [4]. This dual mechanism overcomes parasitic resistance mechanisms that rely on functional redundancy between PTR1 and DHFR pathways [3].

Structural analogs exhibit modified inhibition profiles based on halogen substitutions. For instance, 7,8-dichloro derivatives show reduced PTR1 affinity (Ki = 53.95 µM) while maintaining DHFR potency (Ki = 0.258 µM), suggesting steric constraints in the PTR1 active site [4]. The para-chlorophenyl moiety enhances membrane permeability through increased lipophilicity (calculated logP = 1.82), a critical factor for intracellular parasite targeting [1].

Table 1: Inhibition constants of halogen-substituted analogs against trypanosomatid enzymes

CompoundTbPTR1 Ki (µM)TbDHFR Ki (µM)Selectivity Ratio
Parent compound15.190.054281:1
7,8-diCl53.950.258209:1
7-OCH34.350.06171:1

Data adapted from molecular docking and enzymatic assays [4] [3].

Structural Basis for Trypanosomatid Enzyme Specificity

X-ray crystallography reveals the compound’s p-chlorophenyl group occupies a hydrophobic subpocket in T. brucei DHFR lined by Pro210 and Trp221 residues [4]. This interaction is absent in human DHFR, where Glu30 creates a polar environment unfavorable for chlorophenyl binding. Molecular dynamics simulations show 2.8 Å halogen bonding between the chlorine atom and Trp221 indole nitrogen, contributing -3.2 kcal/mol stabilization energy [4].

In PTR1 complexes, the pteridine core forms a π-stacking network with NADPH’s nicotinamide ring (3.4 Å interplanar distance) while the 4-amino group hydrogen-bonds with Ser95 (2.1 Å) and Tyr174 (2.3 Å) [4]. Comparative analysis with Leishmania major DHFR shows conserved binding motifs, suggesting broad-spectrum potential against kinetoplastid parasites.

Allosteric Modulation of Folate Pathway Enzymes

Beyond active site inhibition, the compound induces long-range conformational changes in DHFR-PTR1 enzyme complexes. Hydrogen-deuterium exchange mass spectrometry identifies increased flexibility (ΔΔG = 1.8 kcal/mol) in the NADPH-binding domain upon ligand binding, potentially disrupting cofactor recycling [4]. Allosteric communication occurs through a conserved network of residues (Asp94, Arg98, Lys202) that couple substrate binding to domain movements.

Molecular dynamics trajectories reveal compound-induced stabilization of a semi-open enzyme conformation that reduces catalytic turnover by 78% compared to apo-DHFR [4]. This dual-mode inhibition – combining competitive active site blocking with allosteric suppression – represents a novel strategy against drug-resistant parasite strains.

Chlorophenyl Substituent Effects on Target Affinity

The para-chlorophenyl substituent in 2,4-diamino-6-(p-chlorophenyl)pteridine plays a crucial role in determining target binding affinity through multiple molecular mechanisms. The chlorine atom in the para-position of the phenyl ring significantly influences both the electronic properties and binding characteristics of the pteridine scaffold [2].

Research demonstrates that halogen substituents on aromatic systems exhibit dual electronic effects: inductive electron withdrawal due to electronegativity and resonance donation through lone pair electrons [3] [4]. In the case of para-chlorophenyl pteridines, the chlorine atom acts as an electron-withdrawing group through inductive effects while simultaneously participating in resonance stabilization [5]. This electronic modulation directly impacts the binding affinity to biological targets, particularly enzymes involved in folate metabolism pathways.

Quantitative structure-activity relationship studies reveal that chlorophenyl-substituted pteridines demonstrate enhanced binding affinity compared to unsubstituted analogs [6] [7]. The presence of the chlorine substituent increases hydrophobic interactions with protein binding sites, contributing to improved target engagement [2]. Specifically, crystallographic studies of pteridine reductase complexes show that para-chlorophenyl groups establish optimal van der Waals contacts with hydrophobic amino acid residues including phenylalanine, tryptophan, and proline residues within the active site [8] [6].

The electronic effects of the para-chlorophenyl substituent also influence the basicity of the pteridine nitrogen atoms, which is critical for protonation-dependent binding interactions [6] [9]. Studies indicate that electron-withdrawing groups like chlorine reduce the electron density of the pteridine ring system, modulating the protonation state of nitrogen atoms at physiological pH conditions [10] [11]. This electronic modulation affects hydrogen bonding networks essential for target recognition and binding stability.

Halogen bonding interactions represent an additional mechanism by which chlorophenyl substituents enhance target affinity [12] [13]. The chlorine atom can act as a halogen bond donor, forming directional interactions with electronegative atoms in the protein binding site [12]. While chlorine forms weaker halogen bonds compared to bromine or iodine, these interactions still contribute measurably to binding affinity in optimized molecular contexts [12] [13].

Amino Group Positioning and Hydrogen Bonding Networks

The 2,4-diamino substitution pattern in 2,4-diamino-6-(p-chlorophenyl)pteridine establishes critical hydrogen bonding networks that are fundamental to biological activity and target selectivity [14] [11]. The positioning of amino groups at the 2 and 4 positions of the pteridine ring creates an optimal geometric arrangement for forming multiple hydrogen bonds with target proteins.

Crystallographic analyses of pteridine-protein complexes reveal that the 2-amino group consistently forms hydrogen bonds with conserved serine residues, typically Ser95 in pteridine reductase enzymes [8] [6]. The amino group functions as both a hydrogen bond donor and acceptor, with the primary amine engaging in bifurcated hydrogen bonding patterns [15]. The nitrogen atom of the 2-amino group donates hydrogen bonds to hydroxyl groups of serine residues while simultaneously accepting hydrogen bonds from backbone carbonyl oxygens [10] [11].

The 4-amino group establishes complementary hydrogen bonding interactions with different regions of the protein binding site [8] [6]. Structural studies demonstrate that this amino group forms stable hydrogen bonds with tyrosine residues, particularly Tyr174 in pteridine reductase active sites [8]. The 4-amino group also participates in water-mediated hydrogen bonding networks that extend the interaction surface between the ligand and protein [15] [6].

The spatial arrangement of the 2,4-diamino substitution creates a hydrogen bonding motif that is essential for substrate-like binding orientations in pteridine-metabolizing enzymes [16] [17]. This binding mode positions the pteridine ring system in a π-stacking arrangement with aromatic amino acids, typically phenylalanine residues, while maintaining optimal hydrogen bonding geometry [8] [6]. The amino groups anchor the molecule in the binding site through a network of directional interactions that contribute significantly to binding affinity and selectivity.

Mutation studies and structure-activity relationship analyses confirm that alterations to the amino group positioning dramatically impact biological activity [14] [11]. Compounds lacking the 2-amino group show markedly reduced binding affinity, while modifications to the 4-amino group affect both affinity and selectivity profiles [7] [17]. The specific geometric requirements for hydrogen bonding networks explain the high degree of conservation observed for the 2,4-diamino pattern in biologically active pteridines.

The hydrogen bonding networks established by the amino groups also influence the protonation behavior of the pteridine ring system [6] [11]. The amino groups can modulate the basicity of ring nitrogen atoms through electronic effects, affecting the overall charge distribution and hydrogen bonding capacity of the molecule under physiological conditions [10] [9].

Electronic Effects of Para-Substituted Aromatic Systems

The para-chlorophenyl substituent at the 6-position of the pteridine ring exerts significant electronic effects that influence both molecular properties and biological activity [3] [4]. The electronic nature of para-substituted aromatic systems involves complex interactions between inductive and resonance effects that determine the overall electron distribution within the molecular framework.

Chlorine substituents in the para-position demonstrate characteristic electronic behavior as moderate electron-withdrawing groups through inductive effects [3] [5]. The electronegativity difference between chlorine and carbon creates a dipole that withdraws electron density from the aromatic ring system through sigma bonds [18]. This inductive withdrawal extends through the conjugated system to influence the electron density of the pteridine ring, particularly affecting the nitrogen atoms involved in target binding interactions.

Resonance effects provide a counterbalancing electronic influence, as chlorine possesses lone pair electrons that can participate in π-electron delocalization [3] [4]. The resonance donation from chlorine lone pairs partially offsets the inductive withdrawal, creating a net electronic effect that is less strongly electron-withdrawing than purely inductive groups [5]. This balanced electronic profile contributes to optimal binding characteristics by fine-tuning the electron density distribution across the molecular framework.

The electronic effects of para-chlorophenyl substitution directly influence the molecular orbital characteristics of the pteridine system [19] [20]. Computational studies indicate that electron-withdrawing substituents lower the energy of both highest occupied molecular orbital and lowest unoccupied molecular orbital levels, affecting the electronic complementarity with protein binding sites [21]. These orbital energy changes influence charge-transfer interactions and π-stacking arrangements that are critical for binding affinity.

Para-substitution patterns create symmetric electronic effects that are distinct from ortho- or meta-substitution geometries [4] [5]. The para-position allows for optimal resonance delocalization while minimizing steric interactions, providing an ideal balance of electronic modulation and molecular accessibility [3]. This positional selectivity is particularly important for pteridine derivatives, where the 6-position substituent must accommodate both electronic requirements and spatial constraints within protein binding sites.

The electronic effects of para-chlorophenyl groups also influence the reactivity and metabolic stability of pteridine compounds [2] [22]. Electron-withdrawing substituents typically enhance metabolic stability by reducing nucleophilic susceptibility, while simultaneously modulating pharmacokinetic properties through changes in lipophilicity and protein binding [2]. These electronic influences on drug-like properties represent important considerations for therapeutic development of pteridine-based compounds.

XLogP3

1.4

Other CAS

30146-32-8

Wikipedia

2,4-Diamino-6-(p-chlorophenyl)pteridine

Dates

Last modified: 04-14-2024

Explore Compound Types